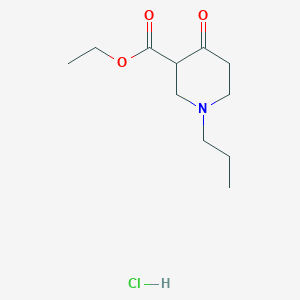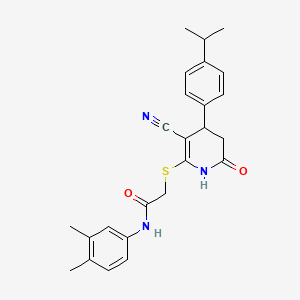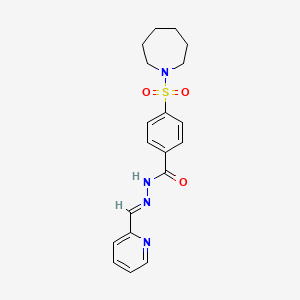
2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Radiolabeling and Imaging
- The synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives for potential use as PET imaging agents targeting the IRAK4 enzyme in neuroinflammation scenarios was reported by Wang et al. (2018). They achieved a high radiochemical yield and purity, indicating its utility in in vivo imaging applications (Wang et al., 2018).
Pharmacological Research
- Strekowski et al. (2016) synthesized piperazin-1-yl substituted heterobiaryls as ligands for the 5-HT7 receptors, indicating a potential route for the development of new drugs targeting serotonin receptors (Strekowski et al., 2016).
- Sadek et al. (2014) investigated 2-aminopyrimidines as histamine H3 receptor ligands, demonstrating the importance of the piperazine unit in binding affinity and drug-likeness, relevant for therapeutic applications (Sadek et al., 2014).
Antiproliferative Activity
- Mallesha et al. (2012) studied 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for antiproliferative activity against human cancer cell lines, identifying compounds with significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Molecular Structure and Solubility Studies
- Filak et al. (2014) explored indoloquinoline–piperazine hybrids and their metal complexes for antitumor properties, noting the influence of structural modifications on solubility and activity, which could guide the design of new chemotherapeutic agents (Filak et al., 2014).
properties
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6/c1-12-16-13(19-5-3-15-4-6-19)11-14(17-12)20-9-7-18(2)8-10-20/h11,15H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBAMNPJDVUORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2574032.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)


![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)
![4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2574038.png)
![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)


![5-[(3-Bromophenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B2574046.png)
![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)
![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)
